Cas no 57723-86-1 (1H-1,2,4-Triazole-3-acetonitrile, 5-(phenylmethyl)-)
57723-86-1 structure
Product Name:1H-1,2,4-Triazole-3-acetonitrile, 5-(phenylmethyl)-
CAS No:57723-86-1
MF:C11H10N4
MW:198.22390127182
CID:1606387
PubChem ID:386779
Update Time:2025-04-21
1H-1,2,4-Triazole-3-acetonitrile, 5-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole-3-acetonitrile, 5-(phenylmethyl)-
- (5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetonitrile
- 2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetonitrile
- AKOS013585972
- 57723-86-1
- SCHEMBL8832025
- (3-Benzyl-1H-1,2,4-triazol-5-yl)acetonitrile
- CHEMBL1981707
- NSC-679487
- DA-04723
- DTXSID10327715
- NSC679487
- NCI60_028417
- 2-(3-benzyl-1H-1,2,4-triazol-5-yl)acetonitrile
-
- Inchi: 1S/C11H10N4/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,13,14,15)
- InChI Key: HJLWPRWMFQIXJX-UHFFFAOYSA-N
- SMILES: N1C(CC2C=CC=CC=2)=NC(CC#N)=N1
Computed Properties
- Exact Mass: 198.0907
- Monoisotopic Mass: 198.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 65.4Ų
Experimental Properties
- PSA: 65.36
1H-1,2,4-Triazole-3-acetonitrile, 5-(phenylmethyl)- Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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